(S)-7-Chloro-6-methylchroman-4-amine
CAS No.:
Cat. No.: VC17487658
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClNO |
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Molecular Weight | 197.66 g/mol |
IUPAC Name | (4S)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
Standard InChI Key | GOYLEHRXHKRYNO-VIFPVBQESA-N |
Isomeric SMILES | CC1=CC2=C(C=C1Cl)OCC[C@@H]2N |
Canonical SMILES | CC1=CC2=C(C=C1Cl)OCCC2N |
Introduction
(S)-7-Chloro-6-methylchroman-4-amine is a chiral organic compound belonging to the chroman family, characterized by its chromane backbone with specific substitutions. Chromanes are bicyclic structures combining a benzene ring fused to a tetrahydropyran ring. This compound is particularly notable for its stereochemistry, with the (S)-enantiomer configuration, and its functional groups, which include a chloro substituent at position 7, a methyl group at position 6, and an amine group at position 4.
Synthesis Pathways
The synthesis of (S)-7-Chloro-6-methylchroman-4-amine typically involves:
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Chiral Resolution or Asymmetric Synthesis: To ensure the production of the (S)-enantiomer.
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Key Reactions:
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Chlorination to introduce the chloro group at position 7.
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Alkylation to add the methyl group at position 6.
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Amine functionalization at position 4.
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Applications and Biological Significance
(S)-7-Chloro-6-methylchroman-4-amine has potential applications in medicinal chemistry due to its structural similarity to biologically active chromane derivatives:
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Pharmacological Activity:
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Chromanes are known for their antioxidant, anti-inflammatory, and neuroprotective properties.
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The amine group may enhance receptor binding or bioactivity.
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Potential Uses:
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Development of therapeutic agents targeting oxidative stress-related diseases.
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Exploration as a scaffold for drug development in oncology or neurology.
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Analytical and Spectroscopic Data
The characterization of (S)-7-Chloro-6-methylchroman-4-amine relies on advanced analytical techniques:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide insights into chemical shifts and confirm structural integrity.
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Mass Spectrometry:
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Molecular ion peaks confirm molecular weight and isotopic distribution due to chlorine.
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X-Ray Crystallography:
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Determines stereochemistry and bond lengths/angles.
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Comparative Data Table
Property | Value/Description |
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Molecular Formula | C10H12ClNO |
Molecular Weight | ~197 g/mol |
Stereochemistry | (S)-enantiomer |
Functional Groups | Chlorine, Methyl, Amine |
Solubility | Likely soluble in polar solvents like ethanol |
Potential Applications | Antioxidant, Neuroprotective, Drug Development |
Challenges and Limitations
While (S)-7-Chloro-6-methylchroman-4-amine shows promise, challenges include:
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Synthetic Complexity: Achieving enantiomeric purity requires advanced methods.
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Limited Data: Further studies are needed to fully explore its pharmacological potential.
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